Cas no 2772-45-4 (2,4-Bis(1-methyl-1-phenylethyl)phenol)

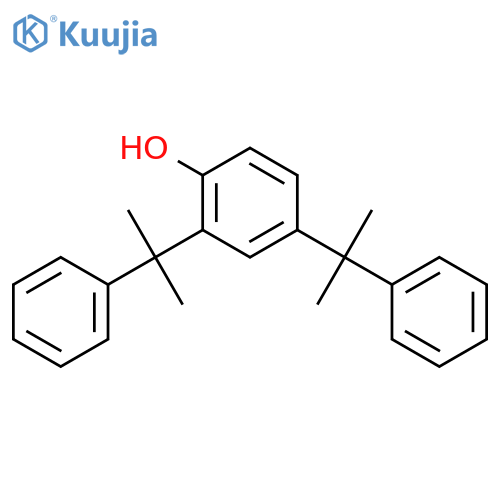

2772-45-4 structure

商品名:2,4-Bis(1-methyl-1-phenylethyl)phenol

2,4-Bis(1-methyl-1-phenylethyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2,4-Bis(2-phenylpropan-2-yl)phenol

- 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol

- 2,4-Bis(α,α-dimethylbenzyl)phenol

- DCP ( 2,4-BIS(A,A-DIMETHYLBENZYL)PHENOL)

- Phenol,2,4-bis(1-methyl-1-phenylethyl)-

- ,&alpha

- 2,4 DI-CUMYLPHENOL

- 2,4-Di-α-cumylphenol

- 2,4-Dicumylphenol

- 2,4-Bis(1-methyl-1-phenylethyl)phenol

- Phenol, 2,4-bis(1-methyl-1-phenylethyl)-

- 2,4-Di(alpha-methylstyryl)phenol

- 9U10Z6U3JP

- FMUYQRFTLHAARI-UHFFFAOYSA-N

- DSSTox_CID_9241

- Phenol, 2,4-bis(alpha,alpha-dimethylbenzyl)-

- DSSTox_RID_78727

- DSSTox_GSID_29241

- Oprea1_366720

- 2,4-Di-alpha-cumylphenol

- 2,4-DICUMYL PHENOL

- KSC496O9R

- EINECS 220-466-0

- 2,4-di(alpha,alpha-dimethylbenzyl)phenol

- CS-W009417

- 2,4-Di-(alpha, alpha-dimethylbenzyl)phenol

- 2772-45-4

- DTXSID7029241

- MFCD00191242

- AB01323211-02

- PHENOL, 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)-

- 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol, 95%

- NS00006892

- NCGC00247990-01

- 2,4-Bis(2-phenyl-2-propyl)phenol

- CHEMBL3183863

- NCGC00260005-01

- UNII-9U10Z6U3JP

- AC-18053

- 106060-52-0

- 2,4-Di-(alpha,alpha-dimethylbenzyl)phenol

- A,

- NCGC00247990-02

- 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL

- SCHEMBL745012

- A876872

- NCGC00247990-03

- ,4-Bis(1-methyl-1-phenylethyl)phenol

- 2,4-Bis( alpha , alpha -dimethylbenzyl)phenol

- A-dimethylbenzyl)phenol

- 2,4-Bis(dimethylbenzyl)phenol

- AM84873

- Tox21_202456

- CAS-2772-45-4

- NCGC00254226-01

- W-107097

- SY052632

- AKOS001017927

- 2,4-Bis(

- FT-0624735

- Q27273223

- C24H26O

- BS-16837

- Z56812043

- DTXCID909241

- Tox21_300317

- FT-0741130

- AH5 phenol cpd

-

- MDL: MFCD00191242

- インチ: 1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3

- InChIKey: FMUYQRFTLHAARI-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C([H])C(=C([H])C=1C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 330.19800

- どういたいしつりょう: 330.198365449g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.2

- ひょうめんでんか: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 20.2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.063

- ゆうかいてん: 64.0 to 67.0 deg-C

- ふってん: 221°C/10mmHg(lit.)

- 屈折率: 1.6380 (estimate)

- PSA: 20.23000

- LogP: 6.04400

- ようかいせい: 使用できません

2,4-Bis(1-methyl-1-phenylethyl)phenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H319,H413

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: S26; S27; S28; S36/39

-

危険物標識:

- リスク用語:R26; R27; R28.1; R36/39

2,4-Bis(1-methyl-1-phenylethyl)phenol 税関データ

- 税関コード:2907199090

- 税関データ:

中国税関番号:

2907199090概要:

290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2,4-Bis(1-methyl-1-phenylethyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B96880-500g |

2,4-Bis(2-phenylpropan-2-yl)phenol |

2772-45-4 | 97% | 500g |

¥387.0 | 2023-09-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2772-500G |

2,4-Bis(α,α-dimethylbenzyl)phenol |

2772-45-4 | >97.0%(GC) | 500g |

¥875.00 | 2024-04-16 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 372129-250G |

2,4-Bis(1-methyl-1-phenylethyl)phenol |

2772-45-4 | 95% | 250G |

334.89 | 2021-05-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802494-250g |

2,4-Bis(α,α-dimethylbenzyl)phenol |

2772-45-4 | 97% | 250g |

325.00 | 2021-05-17 | |

| abcr | AB249707-500g |

2,4-Bis(alpha,alpha-dimethylbenzyl)phenol, 97%; . |

2772-45-4 | 97% | 500g |

€124.90 | 2025-02-21 | |

| Aaron | AR002VA0-250g |

Phenol, 2,4-bis(1-methyl-1-phenylethyl)- |

2772-45-4 | 96% | 250g |

$32.00 | 2025-01-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2772-25g |

2,4-Bis(1-methyl-1-phenylethyl)phenol |

2772-45-4 | 97.0%(GC) | 25g |

¥150.0 | 2023-09-02 | |

| Ambeed | A518262-25g |

2,4-Bis(2-phenylpropan-2-yl)phenol |

2772-45-4 | 97% | 25g |

$13.0 | 2024-04-20 | |

| eNovation Chemicals LLC | D755963-25g |

Phenol, 2,4-bis(1-methyl-1-phenylethyl)- |

2772-45-4 | 97% | 25g |

$55 | 2025-02-20 | |

| eNovation Chemicals LLC | D755963-300g |

Phenol, 2,4-bis(1-methyl-1-phenylethyl)- |

2772-45-4 | 97% | 300g |

$85 | 2025-02-22 |

2,4-Bis(1-methyl-1-phenylethyl)phenol サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:2772-45-4)

注文番号:SDF489

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 27 November 2024 14:57

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2772-45-4)2,4-BIS(ALPHA,ALPHA-DIMETHYLBENZYL)PHENOL

注文番号:LE15480

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:12

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2772-45-4)2,4-二枯基酚

注文番号:LE1692742

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:33

価格 ($):discuss personally

2,4-Bis(1-methyl-1-phenylethyl)phenol 関連文献

-

Jordann A. L. Wells,Megan L. Seymour,Markéta Suvova,Polly L. Arnold Dalton Trans. 2016 45 16026

-

John R. Dean,I. J. Barnabas,I. A. Fowlis Anal. Proc. 1995 32 305

-

3. CCLXVII.—Chloro-perbromide equilibriaErnest Augustus Dancaster J. Chem. Soc. Trans. 1924 125 2038

-

Fatemeh Niknam,Alina Denk,Antonio Buonerba,Bernhard Rieger,Alfonso Grassi,Carmine Capacchione Catal. Sci. Technol. 2023 13 4684

-

Jordann A. L. Wells,Megan L. Seymour,Markéta Suvova,Polly L. Arnold Dalton Trans. 2016 45 16026

2772-45-4 (2,4-Bis(1-methyl-1-phenylethyl)phenol) 関連製品

- 1709-70-2(1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene)

- 118-82-1(4,4'-Methylenebis(2,6-DI-tert-butylphenol))

- 96-70-8(2-tert-butyl-4-ethylphenol)

- 88-60-8(2-tert-butyl-5-methylphenol)

- 2409-55-4(2-Tert-Butyl-4-methylphenol)

- 128-39-2(2,6-Di-tert-butylphenol)

- 2078-54-8(Propofol)

- 79-97-0(Bisphenol C)

- 88-58-4(2,5-Di-tert-butylhydroquinone)

- 89-83-8(Thymol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2772-45-4)2,4-BIS(ALPHA,ALPHA-DIMETHYLBENZYL)PHENOL

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Jiangsu Xinsu New Materials Co., Ltd

(CAS:2772-45-4)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ